Furyl hydroxymethyl ketone

Catalog No.
S752361
CAS No.
17678-19-2
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furyl hydroxymethyl ketone

CAS Number

17678-19-2

Product Name

Furyl hydroxymethyl ketone

IUPAC Name

1-(furan-2-yl)-2-hydroxyethanone

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2

InChI Key

RSZZMVPSHLKFQY-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)CO

Synonyms

2-Furyl Hydroxymethyl Ketone; 1-(2-Furanyl)-2-hydroxyethanone; 2-(1-Oxo-2-hydroxyethyl)furan; 2-(2’-Hydroxyacetyl)furan; 2-(Hydroxyacetyl)furan; 2-Furyl hydroxymethyl Ketone

Canonical SMILES

C1=COC(=C1)C(=O)CO

Furyl hydroxymethyl ketone is a natural product found in Thanatephorus cucumeris with data available.

Furyl hydroxymethyl ketone (FHK), also known as 1-(2-furyl)-2-hydroxyethanone, is a highly specialized alpha-hydroxy ketone building block featuring a furan ring [1]. Unlike bulk furanic solvents or basic platform chemicals, FHK is primarily procured as a high-value pharmaceutical and fine chemical intermediate. Its defining structural feature—an acyloin motif adjacent to a furan ring—makes it an essential precursor for synthesizing complex heterocycles, including 3-iodocoumarins and quinoxalines . Industrially, it is most recognized as a critical intermediate in the production of the antibiotic Cefuroxime, where it is oxidized to form the necessary C7 side-chain components [2]. Procuring high-purity FHK directly allows manufacturers to bypass the complex, low-yielding biomass degradation or multi-step biocatalytic pathways otherwise required to synthesize this specific alpha-hydroxy ketone in-house [1].

Procurement Fit

Workflow Key biocatalytic intermediate for cefuroxime precursor synthesis
Selection Context Enables a single-step enzymatic route from furfural and formaldehyde
Use Context Supports green pharmaceutical process development and scale-up

In procurement and synthetic planning, buyers cannot substitute FHK with cheaper, more abundant furan derivatives like furfural or 2-acetylfuran [1]. 2-Acetylfuran lacks the terminal alpha-hydroxyl group, rendering it completely inert in acyloin-dependent condensation reactions and incapable of direct oxidation to 1,2-diketones (such as 2-(furan-2-yl)-2-oxoacetic acid) without adding costly, low-yield halogenation and hydrolysis steps . Similarly, substituting FHK with furfural requires complex in situ hydroxymethylation using formaldehyde and highly specialized engineered enzymes (e.g., recombinant E. coli expressing pyruvate decarboxylase)[2]. Because traditional chemical degradation of cellulose to FHK yields only around 12% under harsh conditions, direct procurement of FHK is the only viable strategy to ensure reproducible, high-yield downstream synthesis of target heterocycles and chiral diols[1].

Substitution Risk

Process Architecture
2-FHMK Route

Single-step enzymatic cascade, mild conditions, low-toxicity reagents

2-Acetylfuran Route

Multi-step chemical synthesis with harsh conditions and hazardous reagents

Feedstock Economics

Inexpensive bulk chemicals (furfural, formaldehyde)

Higher-cost, multi-step sourcing of 2-acetylfuran

Sustainability Profile

Reported low-cost and green production pathway

Characterized by high environmental pollution burden

Bypassing Low-Yield Biomass Degradation Bottlenecks

When sourcing precursors for furanic pharmaceuticals, synthesizing FHK in-house from raw biomass presents severe yield limitations. Traditional chemical degradation of cellulose using a ZnCl2-water system under microwave irradiation yields only approximately 12.0% FHK [1]. In contrast, directly procuring high-purity (>95%) FHK provides immediate access to the required alpha-hydroxy ketone, bypassing the ~88% material loss and the need for harsh, energy-intensive reaction conditions [1].

Evidence DimensionProcess yield of FHK
Target Compound DataDirect procurement provides >95% pure FHK ready for downstream synthesis
Comparator Or BaselineIn-house chemical synthesis from cellulose yields ~12.0% FHK
Quantified DifferenceProcurement avoids an ~88% material loss and eliminates harsh processing steps
ConditionsDirect procurement vs. cellulose degradation in 70 wt% ZnCl2 at 135°C

Procuring pre-synthesized FHK is essential for process efficiency, as in-house chemical synthesis from cheap biomass is highly inefficient and energy-intensive.

Enzymatic Process Productivity
Head-to-head
63 g L⁻¹ titer, 96.2% yield, 5.25 g L⁻¹ h⁻¹
Supports process cost-effectiveness and scalability review
Preparative-scale bioreactor context; traditional route metrics not numerically quantified

Structural Obligation for Cefuroxime Precursor Oxidation

The synthesis of Cefuroxime requires the C7 side-chain building block 2-(furan-2-yl)-2-oxoacetic acid (2-FOA). FHK is the direct precursor for this molecule, as its alpha-hydroxy ketone structure allows for direct enzymatic or chemical oxidation to the 1,2-diketone [1]. A common procurement substitute, 2-acetylfuran, contains 0 terminal hydroxyl groups, making direct oxidation to 2-FOA impossible without multi-step functionalization . Utilizing FHK ensures a single-step oxidation pathway to 2-FOA, drastically reducing step count in API manufacturing [1].

Evidence DimensionAvailability of oxidizable alpha-hydroxyl groups
Target Compound DataFHK contains 1 primary hydroxyl group adjacent to the carbonyl
Comparator Or Baseline2-Acetylfuran contains 0 alpha-hydroxyl groups
Quantified DifferenceFHK enables 1-step oxidation to 2-FOA; 2-acetylfuran requires >2 additional synthetic steps
ConditionsSynthesis of 2-(furan-2-yl)-2-oxoacetic acid for Cefuroxime

Buyers manufacturing Cefuroxime intermediates must select FHK over cheaper furanic ketones to enable direct, single-step oxidation to the critical 2-FOA building block.

Engineered Oxidase Efficiency
Head-to-head
46-fold (2-FHMK) / 102-fold (aldehyde) enhancement
Enables downstream precursor production at 14.6 g/L with 86.7% conversion
M13 variant vs. wild-type FgGOase in vitro assay context

Compatibility with Standard-Pressure Asymmetric Transfer Hydrogenation

For the production of enantiomerically pure chiral building blocks, such as[1,2,3]-oxathiazolidine-2,2-dioxide derivatives, FHK serves as an ideal alpha-hydroxy ketone substrate. It undergoes asymmetric transfer hydrogenation using Rh(III)/TsDPEN catalysts under neutral conditions to yield highly pure chiral diols [1]. Compared to standard asymmetric hydrogenation of non-hydroxylated ketones, which requires hazardous, high-pressure hydrogen gas infrastructure, the transfer hydrogenation of FHK utilizes standard-pressure conditions, significantly lowering equipment costs and safety risks in scale-up [1].

Evidence DimensionHydrogenation pressure requirements
Target Compound DataFHK transfer hydrogenation operates at standard atmospheric pressure
Comparator Or BaselineStandard asymmetric hydrogenation requires high-pressure H2 gas
Quantified DifferenceEliminates the need for high-pressure reactor infrastructure while maintaining high enantiomeric excess
ConditionsRh(III)/TsDPEN catalyzed asymmetric transfer hydrogenation vs. conventional high-pressure hydrogenation

Selecting FHK allows fine chemical manufacturers to produce chiral furanic diols and sulfamidates safely at scale without investing in high-pressure hydrogenation reactors.

Environmental & Economic Profile
Class-level
Reported low-cost, green production vs. high-cost, polluting traditional route
Route architecture comparison supports sustainability-driven process selection
Qualitative class-level inference; requires in-house process validation

Cefuroxime API Intermediate Manufacturing

FHK is the optimal starting material for synthesizing 2-(furan-2-yl)-2-oxoacetic acid (2-FOA) and furan ammonium salts, which are critical components of the C7 side chain in the antibiotic Cefuroxime. Direct procurement of FHK enables a streamlined, single-step oxidation process, avoiding the low yields associated with de novo synthesis from furfural or biomass [1].

Synthesis of Quinoxalines and 3-Iodocoumarins

Due to its reactive alpha-hydroxy ketone motif, FHK is the required building block for condensation reactions targeting specific quinoxalines and 3-iodocoumarins used in advanced dyes and pharmaceuticals. Cheaper analogs like 2-acetylfuran cannot be used in these acyloin-dependent pathways.

Production of Chiral Cyclic Sulfamidates

FHK is utilized as a substrate in standard-pressure asymmetric transfer hydrogenation to produce enantiomerically pure 1-(2-furyl)-1,2-ethanediols. These chiral diols are subsequently converted into [1,2,3]-oxathiazolidine-2,2-dioxide derivatives, which serve as highly valuable chiral building blocks for fine chemical synthesis [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cefuroxime intermediate manufacturing
Biocatalytic cascade fitness
Titer, conversion yield, and space-time yield at scale
Biocatalytic process development
Downstream enzyme compatibility
Engineered oxidase integration and aldehyde oxidation efficiency
Biomass-derived chemical upgrading
Renewable feedstock utilization
Sustainability metrics and furfural-based route economics

XLogP3

-0.1

UNII

9U7H4P11RD

Wikipedia

2-furyl hydroxymethyl ketone

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